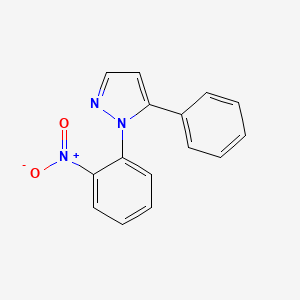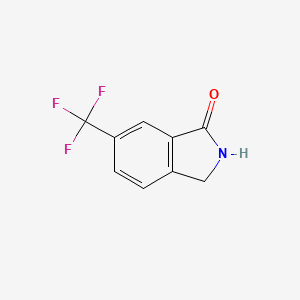
6-(Trifluoromethyl)isoindolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Trifluoromethyl)isoindolin-1-one is a chemical compound with the CAS Number: 1261883-04-8. It has a molecular weight of 201.15 and its IUPAC name is 6-(trifluoromethyl)-1-isoindolinone .
Synthesis Analysis
The synthesis of isoindolin-1-one derivatives has been achieved from 3-alkylidenephtalides under ultrasonic irradiation . This practical synthesis is characterized by group tolerance, high efficiency, and yields .Molecular Structure Analysis
The InChI code for 6-(Trifluoromethyl)isoindolin-1-one is 1S/C9H6F3NO/c10-9(11,12)6-2-1-5-4-13-8(14)7(5)3-6/h1-3H,4H2,(H,13,14) .Chemical Reactions Analysis
An efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions has been described . This method selectively introduces trifluoromethyl to indoles on the C2 position .Physical And Chemical Properties Analysis
6-(Trifluoromethyl)isoindolin-1-one is a solid at room temperature . It has a boiling point of 366.8±42.0 °C at 760 mmHg . Its density is predicted to be 1.391±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Indoles
The trifluoromethyl group in 6-(Trifluoromethyl)isoindolin-1-one can be used to synthesize 2-trifluoromethylindoles , which are compounds found in nature with significant bioactivity . These indoles are used in medicine, as food additives, and in other fields due to their strong biological activities.
Antiviral Applications
Isoindolin-1-ones, including derivatives of 6-(Trifluoromethyl)isoindolin-1-one , have been isolated from plants like Nicotiana tabacum and shown to exhibit significant anti-tobacco mosaic virus (anti-TMV) activities . These compounds can potentially be used to develop new antiviral agents.
Antitumor Properties
Compounds with the isoindolin-1-one structure have been studied for their antitumor properties. The introduction of a trifluoromethyl group, as in 6-(Trifluoromethyl)isoindolin-1-one , can enhance the potency and selectivity of these compounds against cancer cells .
Enhancing Drug Properties
The trifluoromethyl group is known to enhance the polarity, stability, and lipophilicity of pharmaceuticals. Incorporating 6-(Trifluoromethyl)isoindolin-1-one into drug molecules could improve their pharmacokinetic properties .
Development of Pesticides
The unique chemical structure of 6-(Trifluoromethyl)isoindolin-1-one can be utilized in the development of new pesticides. The trifluoromethyl group can contribute to the creation of more effective and stable pesticide compounds .
Material Science Applications
6-(Trifluoromethyl)isoindolin-1-one: can be applied in material science to create materials with enhanced properties, such as increased thermal stability and chemical resistance due to the presence of the trifluoromethyl group .
Anti-Rotavirus Activities
Research has indicated that isoindolin-1-ones can exhibit high anti-rotavirus activity, suggesting that 6-(Trifluoromethyl)isoindolin-1-one could be a candidate for treating rotavirus infections .
Synthetic Methodology Research
The compound is also valuable in synthetic methodology research, where it can serve as a model for studying new synthetic pathways and reactions involving the trifluoromethyl group .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
6-(trifluoromethyl)-2,3-dihydroisoindol-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)6-2-1-5-4-13-8(14)7(5)3-6/h1-3H,4H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZISEIJOJZALPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)C(F)(F)F)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)isoindolin-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![13-Benzyl-3-chloro-6,7,8,9,10,11-hexahydro-7,10-epiminobenzo[4,5]imidazo[1,2-a]azocine](/img/structure/B597658.png)

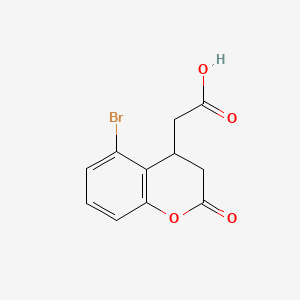
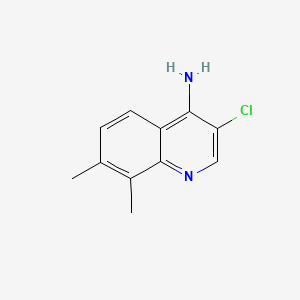

![4-Fluoro-1,7a-dihydropyrrolo[2,3-c]pyridin-5-one](/img/structure/B597668.png)

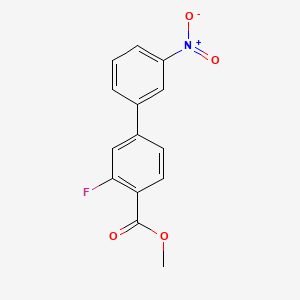
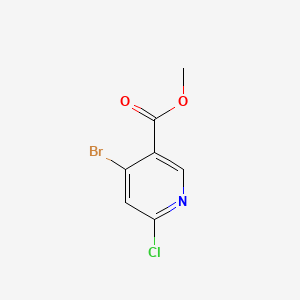
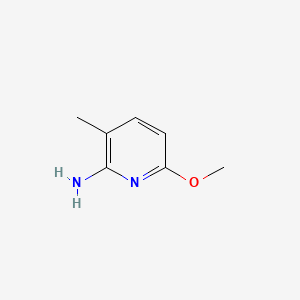

![Ethyl 5-methyl-4-phenoxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B597676.png)

